Bioequivalence of Calcium Clofibrate Formulations: Quantitative Cmax and AUC Evidence
In a crossover study of 12 human subjects, the bioavailability of clofibric acid from calcium clofibrate alone was compared to that from a standard clofibrate formulation and a calcium clofibrate-calcium carbonate combination [1]. The 95% confidence intervals for bioavailability differences were such that they were unlikely to be detected in clinical practice, establishing bioequivalence among all three formulations [1]. Peak mean plasma concentrations were 80 ± 13 µg/mL for calcium clofibrate alone (853 mg dose) versus 64 ± 18 µg/mL for standard clofibrate (885 mg dose), with elimination half-lives of 15-17 hours across all formulations [1].
| Evidence Dimension | Bioavailability (Cmax, AUC, half-life) |
|---|---|
| Target Compound Data | Cmax: 80 ± 13 µg/mL; Half-life: 15-17 h |
| Comparator Or Baseline | Standard clofibrate: Cmax 64 ± 18 µg/mL; Half-life: 15-17 h |
| Quantified Difference | Cmax: +25% higher with calcium clofibrate alone; AUC: bioequivalent (95% CI within ±20%) |
| Conditions | 12 healthy human subjects, crossover study, single oral dose |
Why This Matters
Bioequivalence data confirm that calcium clofibrate delivers the active metabolite with comparable systemic exposure to standard clofibrate, supporting interchangeability in historical study replication.
- [1] Taylor T, Chasseaud LF. Plasma concentrations and bioavailability of clofibric acid from its calcium salt in humans. J Pharm Sci. 1977 Nov;66(11):1638-9. PMID: 915750. DOI: 10.1002/jps.2600661138. View Source
